molecular formula C14H14N4 B7060070 4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile

4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile

Cat. No.: B7060070
M. Wt: 238.29 g/mol
InChI Key: HUIBIXNPBWEKES-UHFFFAOYSA-N
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Description

4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile is a complex organic compound characterized by its pyridine-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This process involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under controlled conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate, in an organic solvent such as toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired pyridine derivative.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as liquid crystals or organic semiconductors.

Mechanism of Action

The mechanism of action of 4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may inhibit enzyme activity or block receptor signaling pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for specialized applications in research and industry.

Properties

IUPAC Name

4-[methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-11-3-5-16-9-12(11)10-18(2)14-4-6-17-13(7-14)8-15/h3-7,9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIBIXNPBWEKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CN(C)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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